5-(3,4-DIMETHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE
Overview
Description
5-(3,4-Dimethoxyphenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties . This particular compound features a pyrazoloquinazoline core, which is a fused heterocyclic system, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might start with the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization with a pyrazole derivative. The reaction conditions typically involve the use of catalysts such as p-toluenesulfonic acid in glacial acetic acid under reflux . Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and efficiency .
Chemical Reactions Analysis
5-(3,4-Dimethoxyphenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of dihydroquinazoline derivatives.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE involves its interaction with various molecular targets. It can inhibit enzymes such as dihydrofolate reductase and protein kinases, leading to the disruption of cellular processes like DNA replication and signal transduction . The compound’s lipophilicity allows it to penetrate cell membranes and exert its effects on intracellular targets.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-DIMETHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE include:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including antibacterial and antifungal properties.
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits potent anti-HIV and antibacterial activities.
Quinazolinone derivatives: These compounds have a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazoloquinazoline core, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2,7,9-trimethyl-5,6-dihydropyrazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-12-8-13(2)20-16(9-12)17-10-14(3)23-24(17)21(22-20)15-6-7-18(25-4)19(11-15)26-5/h6-11,21-22H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJFNCNVJVKECD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=CC(=NN3C(N2)C4=CC(=C(C=C4)OC)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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